对硝基消肌痛

描述

P-Nitroblebbistatin (also known as NBT) is a potent and selective inhibitor of myosin light chain kinase (MLCK) and is one of the most commonly used pharmacological tools to study the cellular and physiological functions of myosin light chain phosphorylation. It has been used in a variety of studies to investigate the role of MLCK in a number of different biological processes.

科学研究应用

光稳定的肌球蛋白 II 抑制

对硝基消肌痛是消肌痛的衍生物,具有增强的特性。它主要用于生物学研究,因为它具有抑制肌球蛋白 II 的能力。与消肌痛不同,对硝基消肌痛是光稳定的且无细胞毒性的,这使其成为涉及光敏实验研究的宝贵工具。该衍生物在体外和体内均有效,为研究肌球蛋白 II 功能的研究人员提供了一种可靠的替代方案,而无需担心光毒性或细胞毒性副作用 (Képiró 等,2014)。

增强的溶解性和安全性

与它的前身消肌痛相比,对硝基消肌痛的溶解性有所提高。该特性对于需要高浓度抑制剂的体内应用至关重要。它的非荧光性质进一步增加了它在各种研究环境中的多功能性。重要的是,它已被证明是安全的,如在 HeLa 细胞和斑马鱼胚胎上进行的测试中所示,没有消肌痛相关的光毒性和细胞毒性作用 (Várkuti 等,2016)。

在细胞迁移和抗原捕获研究中的应用

在涉及细胞迁移和抗原捕获的研究中,对硝基消肌痛因其抑制肌球蛋白 II 的作用而被提及。该应用对于理解细胞动力学和免疫反应至关重要。对硝基消肌痛的光稳定性允许在这些研究中延长观察时间,而无需担心对细胞造成光损伤 (Chabaud 等,2015)。

肌球蛋白-2 家族蛋白作为药物靶点

对硝基消肌痛的结构特性以及其他衍生物(如对氨基消肌痛)表明了针对肌球蛋白-2 家族蛋白的药物开发潜力。研究表明,消肌痛支架上的小修饰(如对硝基消肌痛中看到的修饰)可以增强药理特性,这为开发针对肌球蛋白-2 相关疾病的新疗法指出了一个有希望的方向 (Gyimesi 等,2021)。

调节心肌肌球蛋白功能

在心脏健康方面,对硝基消肌痛已被研究其对 β-心肌肌球蛋白的影响。研究表明,该化合物可以降低人 β 心肌肌球蛋白的等长力,表明在肥厚性心肌病等疾病中具有潜在的治疗应用。对硝基消肌痛在分子和组织水平调节肌球蛋白功能的能力是心脏研究中的一项重要发现 (Tang 等,2017)。

作用机制

Target of Action

p-Nitroblebbistatin, also known as para-nitroblebbistatin, is a non-phototoxic, photostable myosin inhibitor . Its primary target is myosin II , a motor protein involved in muscle contraction and cell motility . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .

Mode of Action

p-Nitroblebbistatin inhibits myosin by blocking its ATPase activity, which is crucial for acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .

Biochemical Pathways

The inhibition of myosin II by p-Nitroblebbistatin affects several biological processes. It inhibits the formation of blebs in melanoma cell culture , disrupts mitotic spindle formation , and can either enhance or inhibit cell migration depending on other conditions . In neurons, it promotes neurite outgrowth .

Pharmacokinetics

It is known that it has improved solubility compared to blebbistatin, with a solubility of approximately 5 μm in water . This improved solubility may enhance its bioavailability.

Result of Action

The inhibition of myosin II by p-Nitroblebbistatin leads to several cellular and molecular effects. At the cellular level, it inhibits cytokinesis and can affect cell migration . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

The action of p-Nitroblebbistatin can be influenced by environmental factors. For instance, its photostability allows it to remain active under blue light illumination, unlike blebbistatin which becomes inactive and phototoxic under such conditions . This makes p-Nitroblebbistatin a more reliable tool in experiments involving blue light illumination. Furthermore, its non-cytotoxic nature makes it a safer option for use in various biological environments.

未来方向

生化分析

Biochemical Properties

p-Nitroblebbistatin selectively inhibits the ATPase activity of myosin II . It interacts with various myosin II isoforms, including skeletal muscle myosin, cardiac myosin, and non-muscle myosin . The nature of these interactions involves binding to a distal pocket to the myosin lever arm near the nucleotide-binding site .

Cellular Effects

p-Nitroblebbistatin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of strongly-bound non-functional actomyosin complexes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of p-Nitroblebbistatin involves its binding to myosin II, inhibiting its ATPase activity . This binding occurs at a distal pocket to the myosin lever arm near the nucleotide-binding site . This interaction inhibits the formation of actomyosin complexes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

Over time, p-Nitroblebbistatin maintains its stability and does not degrade significantly . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of p-Nitroblebbistatin in animal models vary with different dosages . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

It is known that p-Nitroblebbistatin metabolizes slower than blebbistatin in both rats and humans .

Transport and Distribution

It is known that p-Nitroblebbistatin has high solubility, which may influence its distribution .

Subcellular Localization

Given its role as a myosin II inhibitor, it is likely to be found in regions of the cell where myosin II is present .

属性

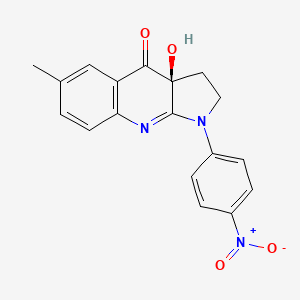

IUPAC Name |

(3aS)-3a-hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-20(17(18)19-15)12-3-5-13(6-4-12)21(24)25/h2-7,10,23H,8-9H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUXNLHXGQGFOS-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)